molecular formula C26H31FN2O3S B2833051 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 931698-18-9

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2833051
CAS No.: 931698-18-9
M. Wt: 470.6
InChI Key: JDAXQRFGGABXRE-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative featuring a 3,5-dimethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, a 3-methylpiperidin-1-yl substituent at position 7, and a propyl chain at position 1. The 3-methylpiperidin-1-yl moiety introduces steric and lipophilic effects, which could influence receptor affinity and pharmacokinetics. Structural determination of such compounds often relies on X-ray crystallography tools like SHELX programs, ensuring precise atomic positioning .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-5-8-28-16-25(33(31,32)20-11-18(3)10-19(4)12-20)26(30)21-13-22(27)24(14-23(21)28)29-9-6-7-17(2)15-29/h10-14,16-17H,5-9,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAXQRFGGABXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups attached to the quinoline core or piperidine moiety.

Scientific Research Applications

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The primary structural analog identified in the literature is 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-morpholinyl)-1-propyl-1,4-dihydroquinolin-4-one (RN: 931931-94-1) . The critical distinction lies in the substituent at position 7:

  • Target compound : 3-methylpiperidin-1-yl (a six-membered heterocycle with a methyl group at position 3).
  • Analog : 4-morpholinyl (a six-membered heterocycle containing one oxygen atom).
Table 1: Substituent Comparison at Position 7
Compound Substituent at Position 7 Heteroatom Hydrophilicity Steric Bulk
Target Compound 3-methylpiperidin-1-yl Nitrogen Low High
Analog (RN: 931931-94-1) 4-morpholinyl Oxygen Moderate Moderate

Implications of Substituent Variation

The morpholinyl group’s oxygen atom introduces polarity, improving aqueous solubility, which may favor intravenous administration .

Receptor Binding :

  • The methyl group on the piperidine ring could induce steric hindrance, altering binding pocket interactions compared to the morpholine analog. This might enhance selectivity for specific biological targets.

Metabolic Stability :

  • Fluorine at position 6 likely reduces oxidative metabolism in both compounds. However, the morpholinyl group’s oxygen may increase susceptibility to enzymatic degradation compared to the more stable piperidine derivative.

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